(R)-2-Methyl-1,4-diazepane
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Overview
Description
®-2-Methyl-1,4-diazepane is a chiral compound belonging to the class of diazepanes, which are seven-membered heterocyclic compounds containing two nitrogen atoms The ®-configuration indicates that the compound has a specific three-dimensional arrangement, making it one of the enantiomers of 2-methyl-1,4-diazepane
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Methyl-1,4-diazepane typically involves the cyclization of appropriate precursors. One common method is the reductive amination of 2-methyl-1,4-diaminobutane with formaldehyde, followed by cyclization under acidic conditions. The reaction conditions often include the use of a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
Industrial production of ®-2-Methyl-1,4-diazepane may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography to ensure the desired enantiomer is obtained with high enantiomeric excess.
Chemical Reactions Analysis
Types of Reactions
®-2-Methyl-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amines using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: N-oxides of ®-2-Methyl-1,4-diazepane.
Reduction: Corresponding amines.
Substitution: Various substituted diazepanes depending on the reagents used.
Scientific Research Applications
®-2-Methyl-1,4-diazepane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and as a ligand in catalysis.
Mechanism of Action
The mechanism of action of ®-2-Methyl-1,4-diazepane depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved can vary, but common targets include neurotransmitter receptors and enzymes involved in metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1,4-diazepane: The racemic mixture of the compound.
1,4-Diazepane: The parent compound without the methyl group.
2,3-Diazepane: A structural isomer with nitrogen atoms at different positions.
Uniqueness
®-2-Methyl-1,4-diazepane is unique due to its chiral nature, which can result in different biological activities compared to its racemic mixture or other isomers. The specific ®-configuration can lead to selective interactions with biological targets, making it a valuable compound in drug discovery and development.
Properties
Molecular Formula |
C6H14N2 |
---|---|
Molecular Weight |
114.19 g/mol |
IUPAC Name |
(2R)-2-methyl-1,4-diazepane |
InChI |
InChI=1S/C6H14N2/c1-6-5-7-3-2-4-8-6/h6-8H,2-5H2,1H3/t6-/m1/s1 |
InChI Key |
KMRLPKVQSAHVSQ-ZCFIWIBFSA-N |
Isomeric SMILES |
C[C@@H]1CNCCCN1 |
Canonical SMILES |
CC1CNCCCN1 |
Origin of Product |
United States |
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